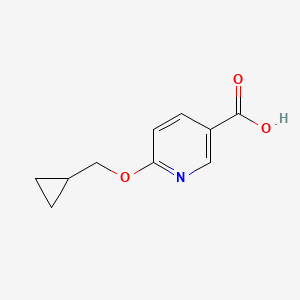

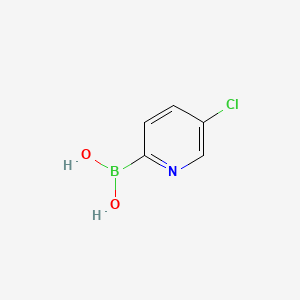

6-(Cyclopropylmethoxy)nicotinic acid

Overview

Description

Scientific Research Applications

Cardiovascular Health Applications

Nicotinic acid, a compound related to 6-(Cyclopropylmethoxy)nicotinic acid, is recognized for its potent effects on lipid profiles, significantly lowering LDL cholesterol and VLDL cholesterol while raising HDL cholesterol. Its application extends to the prevention and treatment of coronary artery disease through both lipid-mediated mechanisms and non-lipid-mediated anti-inflammatory effects. This dual action suggests a comprehensive atheroprotective role, potentially beneficial in treating atherosclerosis (Digby, Lee, & Choudhury, 2009).

Anticancer Potential

Novel derivatives of Nicotinic acid, including those structurally related to 6-(Cyclopropylmethoxy)nicotinic acid, have shown promising anticancer properties. These derivatives have been under investigation for their potential in developing efficient anticancer drugs. The wide variety of biological properties displayed by Nicotinic acid and its derivatives underscores their significance in anticancer research, with several synthetic approaches yielding compounds with notable anticancer activities (Jain, Utreja, Kaur, & Jain, 2020).

Neurological Disorders and Brain Health

Research on nicotinic acid and its derivatives, including 6-(Cyclopropylmethoxy)nicotinic acid, touches on their potential applications in neurological disorders. The interaction with nicotinic acetylcholine receptors, which play a crucial role in CNS function, suggests that these compounds could be candidates for treating conditions such as schizophrenia and Parkinson's disease. The modulation of these receptors may influence cognitive functions and perceptual disturbances, pointing to a therapeutic avenue worth exploring in-depth (Martin, Kem, & Freedman, 2004).

Environmental and Biochemical Insights

The structural and functional aspects of Nicotinic acid derivatives are also pivotal in environmental science, particularly in understanding the microbial degradation of pollutants. While not directly related to 6-(Cyclopropylmethoxy)nicotinic acid, insights into the microbial interactions with similar compounds can inform bioremediation strategies and elucidate biochemical pathways crucial for environmental sustainability (Pang, Lin, Zhang, Mishra, Bhatt, & Chen, 2020).

Safety And Hazards

properties

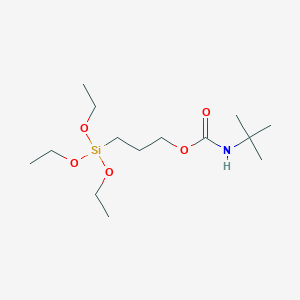

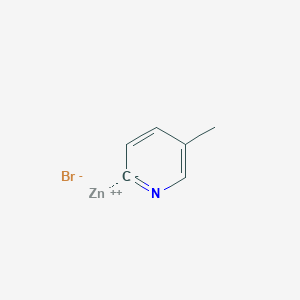

IUPAC Name |

6-(cyclopropylmethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)8-3-4-9(11-5-8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKESUAZALAOHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Cyclopropylmethoxy)nicotinic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one](/img/structure/B1632277.png)

![7-Oxa-4-azaspiro[2.5]octane hydrochloride](/img/structure/B1632293.png)